Dipotassium deuterium phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

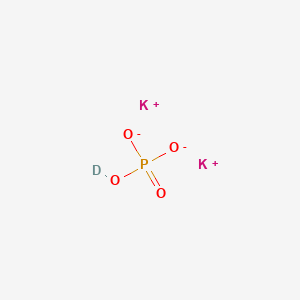

dipotassium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVASYFFYYZEW-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628414 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.182 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22387-03-7 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment Methodologies for Dipotassium Deuterium Phosphate

Advanced Strategies for Deuterium (B1214612) Incorporation

The effective replacement of hydrogen with deuterium is the cornerstone of synthesizing dipotassium (B57713) deuterium phosphate (B84403). The choice of methodology influences the final isotopic enrichment, purity, and crystalline quality of the material.

The most prevalent method for synthesizing deuterated phosphate salts like DKDP (a related compound, KD₂PO₄) is through solution-based isotopic exchange, a principle that also applies to K₂DPO₄. wikipedia.org This technique leverages the lability of acidic protons in the precursor, which readily exchange with deuterium from a deuterated solvent.

The process typically involves dissolving high-purity dipotassium hydrogen phosphate (K₂HPO₄) or its precursor, monopotassium phosphate (KH₂PO₄), in high-purity deuterium oxide (D₂O), often referred to as heavy water. nih.govresearchgate.net In the solution, an equilibrium is established where the hydrogen atoms on the phosphate ions exchange with the deuterium atoms from the D₂O molecules. The level of deuterium incorporation in the resulting crystalline product is highly dependent on the mole fraction of deuterium in the growth solution. nih.gov To achieve high levels of deuteration, D₂O with an isotopic enrichment of 98% or higher is commonly used. wikipedia.org

Crystal growth from this deuterated solution is a critical step. Methods such as the traditional temperature-reduction technique, which involves a very slow cooling of a saturated solution over an extended period, have been used. nih.gov More advanced and efficient methods, like the "point-seed" rapid growth technique, allow for the production of large, high-quality crystals in a significantly shorter timeframe. nih.govresearchgate.netnih.gov

An alternative, albeit often more complex and costly, approach is the synthesis using a deuterated precursor. Instead of relying on solvent exchange, this strategy involves chemically synthesizing a key starting material that is already deuterated. For dipotassium deuterium phosphate, this could involve the synthesis of deuterated phosphoric acid (D₃PO₄).

This method offers direct stoichiometric control over the deuterium content. The synthesis could proceed by reacting phosphorus pentoxide (P₄O₁₀) with deuterium oxide, followed by a controlled reaction with a stoichiometric amount of a potassium source like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). While this route provides a high degree of control, the practical synthesis standard for compounds like deuterated potassium phosphates remains the more straightforward and cost-effective solvent exchange method. wikipedia.orgnih.gov The principle of using deuterated building blocks is a powerful strategy in synthetic chemistry for producing specifically labeled compounds. nih.govnih.gov

The dynamics of the deuterium oxide solvent exchange during crystal growth are a critical factor influencing the final product's quality. The chemical and physical properties of deuterated potassium phosphate crystals, including lattice parameters and optical properties, are highly sensitive to the level of deuteration. nih.gov

During crystallization from a D₂O solution, the deuterium content of the solution directly dictates the incorporation ratio of D to H in the crystal lattice. nih.gov As the crystal grows, slight variations in growth parameters can lead to inhomogeneity in the deuterium distribution within the crystal. nih.gov For instance, studies on rapidly grown DKDP crystals have shown that the deuterium content can vary between different sections of the crystal, which can impact its performance in applications like high-power lasers. nih.gov

The substitution of hydrogen with the heavier deuterium isotope also affects the crystal structure. As the deuterium content increases, the lattice parameters of the crystal change; specifically, the lattice parameter in the a(b)-axis direction gradually increases, while the c-axis shows little variation. nih.gov This structural change is a direct consequence of the isotopic substitution in the hydrogen bonds of the crystal. nih.gov

Purity Assessment and Control in Deuterated Systems

Ensuring the purity of this compound involves two distinct but equally important aspects: determining the isotopic purity (the degree of deuteration) and quantifying any chemical or trace elemental impurities.

Determining the isotopic enrichment is crucial for characterizing deuterated compounds. rsc.orgrsc.org Several analytical techniques are employed to accurately quantify the ratio of deuterium to hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for this purpose.

Proton NMR (¹H NMR): By comparing the integral of residual proton signals in the deuterated sample to an internal standard, one can calculate the degree of deuteration. The lower the signal intensity relative to the non-deuterated compound, the higher the isotopic enrichment. nih.gov

Deuterium NMR (²H NMR): This method directly observes the deuterium nuclei. It is particularly useful for highly deuterated compounds where residual proton signals are too weak for accurate quantification. sigmaaldrich.com The integrals of the peaks in a ²H NMR spectrum are relatively quantitative and can be used to verify the enrichment level. sigmaaldrich.com Combining ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is another primary tool for assessing isotopic purity. It can readily distinguish between molecules with very small mass differences.

Electrospray Ionization (ESI-HR-MS): This technique can separate and detect the various H/D isotopologues (e.g., K₂HPO₄, K₂DPO₄) based on their precise mass-to-charge ratios. researchgate.netnih.gov The relative abundance of these ions in the mass spectrum allows for a direct calculation of the isotopic purity. rsc.orgresearchgate.net This method is rapid, highly sensitive, and requires very little sample. researchgate.netnih.gov

Raman Spectroscopy: This vibrational spectroscopy technique is also used effectively, particularly for solid-state samples like crystals. It can determine the deuterium content in DKDP crystals and is sensitive enough to measure the homogeneity of deuterium distribution across a large single crystal. nih.gov

Interactive Table 1: Methods for Isotopic Purity Determination

| Technique | Principle | Primary Application for K₂DPO₄ | Reference |

|---|---|---|---|

| ¹H NMR | Quantifies residual proton signals against a standard. | Determining high levels of deuteration by signal diminution. | nih.gov |

| ²H NMR | Directly detects and quantifies deuterium nuclei. | Accurate analysis of highly enriched compounds. | sigmaaldrich.com |

| HR-MS | Separates ions based on precise mass-to-charge ratio. | Distinguishing and quantifying H/D isotopologues. | rsc.orgrsc.orgresearchgate.net |

| Raman Spectroscopy | Measures vibrational modes sensitive to atomic mass. | Determining deuteration level and spatial homogeneity in crystals. | nih.gov |

The analysis of trace and ultra-trace impurities requires highly sensitive analytical methods.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a premier technique for multi-elemental trace analysis. ias.ac.in It can detect a wide range of metallic and non-metallic elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for certifying the purity of the raw materials and the final deuterated product. sigmaaldrich.com

Gas Chromatography (GC): For analyzing volatile impurities or impurities in the gases used during synthesis, GC is a standard method. It can be configured to detect trace levels of contaminants like nitrogen or oxygen. researchgate.netspartancontrols.com

UV-Vis Spectroscopy: The optical properties of the material can also indicate the presence of impurities. For example, specific absorption peaks in the ultraviolet spectrum of DKDP crystals have been attributed to the presence of metal ions such as Fe³⁺. nih.gov

Controlling these impurities begins with using ultra-high purity starting materials and maintaining clean processing conditions. sigmaaldrich.com

Interactive Table 2: Techniques for Trace Impurity Analysis

| Technique | Type of Impurity Detected | Typical Sensitivity | Reference |

|---|---|---|---|

| ICP-MS | Trace metals and other elements | ppb - ppt | ias.ac.insigmaaldrich.com |

| Gas Chromatography (GC) | Volatile organic and inorganic compounds | ppm - ppb | researchgate.net |

| UV-Vis Spectroscopy | Transition metals and other chromophores | ppm range (species-dependent) | nih.gov |

Crystal Growth Techniques for High Deuteration Levels

The growth of large, high-quality DKDP crystals with specific and uniform deuterium concentrations is essential for their application in advanced optical technologies. nih.gov Various crystal growth techniques have been developed and refined to achieve high levels of deuteration and to control the distribution of deuterium within the crystal lattice. These methods primarily involve crystallization from a deuterated aqueous solution. nih.govoptica.org

Rapid Growth Methods and Their Influence on Deuterium Content

Rapid growth methods have been developed to shorten the long growth periods associated with traditional techniques, which can take up to two years. nih.govllnl.gov These methods, such as the point-seed technique, can reduce the growth period by as much as 85%. optica.org In this approach, a small seed crystal is introduced into a supersaturated solution, and growth is accelerated through precise control of temperature and solution concentration. bohrium.combohrium.com

However, the high supersaturation levels used in rapid growth can lead to inhomogeneities in the deuterium distribution. optica.org Research has shown that rapidly grown DKDP crystals can exhibit significant variations in deuterium content. For instance, a study on a 65 × 65 × 113 mm³ DKDP crystal grown by the point-seed rapid growth method revealed a maximum discrepancy of 5.4% in deuterium content. nih.govoptica.org Another investigation found that the deuterium content in a rapidly grown crystal decreased by about 0.2% per centimeter as the crystal grew. optica.org This gradient can negatively impact the crystal's performance in applications like third harmonic generation (THG), potentially causing a 5% reduction in efficiency. optica.org

Despite these challenges, rapid growth methods are crucial for producing large-aperture DKDP crystals required for facilities like the National Ignition Facility (NIF). llnl.gov Researchers have successfully grown large, highly deuterated DKDP crystals using rapid growth techniques. For example, a DKDP crystal with dimensions of 318 mm × 312 mm × 265 mm and a high deuterium content of 97.9% was grown using a specially designed synthesis tank and the rapid-growth method. bohrium.comresearchgate.net Another large crystal of 100 × 105 × 96 mm³ with high deuterium content was also grown rapidly. rsc.org

Recent advancements have focused on developing gradient deuterium DKDP crystals using a modified rapid growth method. acs.orgacs.org By continuously adding water or deuterated water to the growth solution, a crystal with a controlled deuterium gradient can be produced. acs.org This technique has been used to grow a 20 × 20 × 80 mm DKDP crystal with a 10% change in deuterium content along a specific crystallographic direction. acs.orgacs.org

Comparison of Deuterium Inhomogeneity in DKDP Crystals

| Growth Method | Crystal Size (mm³) | Deuterium Inhomogeneity | Measurement Technique |

|---|---|---|---|

| Conventional Growth (CG) | 150 × 150 × 190 | 0.12% | Raman Spectroscopy |

| Rapid Growth (RG) | 65 × 65 × 113 | 5.4% | Raman Spectroscopy |

| Rapid Growth (RG) | 100 × 105 × 96 | 1.4% | Not Specified |

| Rapid Growth (RG) | Not Specified | ~0.2% per cm | Raman Spectroscopy |

Slow Evaporation and Controlled Crystallization for Deuterated Analogs

The slow evaporation technique is a traditional method for growing crystals, including KDP and its deuterated analogs. ripublication.comresearchgate.netresearchgate.net This method involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. ripublication.com As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals. The purity of the resulting crystals can be improved through successive recrystallization. ripublication.com

While this method is generally slower than rapid growth techniques, it can produce crystals with good quality. nih.govirjse.in The growth rate and the ultimate size of the crystals depend on factors such as the solubility of the material, the temperature, and the rate of evaporation. For KDP-type crystals, growth from an aqueous solution is common. nih.gov

The introduction of dopants or impurities into the growth solution can affect the crystallization process and the properties of the resulting crystals. irjse.in For instance, the addition of L-valine to a KDP solution has been shown to enhance the metastable zone width, making the solution more stable and potentially increasing the growth rate under higher supercooling conditions. irjse.in

Homogeneity of Deuterium Distribution in Grown Crystals

The homogeneity of the deuterium distribution is a critical parameter for the optical performance of DKDP crystals. nih.gov Inhomogeneous deuterium content can lead to variations in the refractive index and phase-matching conditions, which is detrimental for applications in nonlinear optics. nih.govoptica.org

Studies comparing conventional (slow) and rapid growth methods have shown that conventionally grown DKDP crystals exhibit better deuterium homogeneity. optica.org A conventionally grown crystal showed a deuterium content deviation of only 0.005% per centimeter, which has a negligible effect on third harmonic generation. optica.org In contrast, rapidly grown crystals display a more complex and less uniform distribution of deuterium. optica.org

The distribution of deuterium can also differ between the pyramidal and prismatic sectors of the crystal. nih.gov Research indicates that with a 70% deuterium level in the solution, the maximum discrepancy in the average deuterium content between these two sections can be approximately 2%. nih.gov The deuterium content in the pyramidal section appears to be less affected by variations in supersaturation compared to the prismatic section. nih.gov

Raman spectroscopy is a key technique used to measure the deuterium homogeneity in DKDP crystals without causing destruction. optica.org This method allows for the accurate mapping of the deuterium content distribution across a large crystal slice. optica.org

Deuterium Distribution in Rapidly Grown DKDP Crystals

| Crystal Section | Influence of Supersaturation | Deuterium Content Fluctuation |

|---|---|---|

| Pyramidal | Minimal disruption | Low |

| Prismatic | Significant influence | Large fluctuation |

Advanced Spectroscopic Characterization of Dipotassium Deuterium Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful, non-invasive tool to investigate the local environment of specific nuclei within the DKDP crystal lattice. By analyzing the NMR signals of deuterium (B1214612) (²H), phosphorus (³¹P), and residual protons (¹H), a comprehensive picture of the material's structure, isotopic purity, and dynamic processes can be assembled.

Deuterium (²H), having a nuclear spin of I=1, possesses a nuclear electric quadrupole moment. This makes ²H NMR a highly sensitive probe of the local electric field gradient (EFG) at the deuterium site, which is dominated by the O-D···O hydrogen bond geometry. In DKDP, the deuterons are located in specific sites within the crystal lattice, forming O-D···O bonds that link the phosphate (B84403) (D₂PO₄⁻) groups.

²H NMR spectra of DKDP provide direct information on the orientation and dynamics of the deuterons. For a static deuteron (B1233211) in a single crystal, the spectrum consists of a pair of lines, with the separation between them (the quadrupole splitting) being dependent on the orientation of the crystal with respect to the external magnetic field. By rotating the crystal and measuring the quadrupole splitting, the principal components and orientation of the EFG tensor at the deuteron site can be determined. This allows for precise assignment of deuterium atoms to their crystallographic positions.

Furthermore, ²H NMR is instrumental in studying the dynamics of the deuterons. As the temperature changes, especially near the ferroelectric phase transition temperature, the motion of the deuterons between potential wells in the hydrogen bonds can be observed. This motion leads to characteristic changes in the ²H NMR lineshape, such as broadening, merging of lines, and changes in the spin-lattice relaxation time (T₁). These dynamic studies are crucial for understanding the mechanism of the ferroelectric phase transition in DKDP, which is intimately linked to the ordering of the deuterons in the hydrogen-bond network. For instance, the line width of ²H NMR signals can provide the rotational correlation time of the molecule, offering insights into its dynamic behavior. nih.gov

Phosphorus-31 (³¹P) is a spin-½ nucleus with 100% natural abundance, making it an excellent probe for NMR spectroscopy. wikipedia.org In DKDP, the ³¹P nucleus is located at the center of the phosphate tetrahedron. Its chemical shift is highly sensitive to the surrounding electronic environment, which is influenced by the adjacent hydrogen-bonding network.

The substitution of hydrogen with deuterium induces a measurable change in the ³¹P NMR chemical shift, known as a deuterium isotope effect or isotope shift. This effect arises from the subtle changes in the vibrational modes and the length of the O-D···O bonds compared to O-H···O bonds. By measuring the ³¹P chemical shift in DKDP and comparing it to that in KDP, the extent of deuteration and its influence on the phosphate group's local structure can be quantified.

Moreover, ³¹P NMR can be used to study the symmetry of the phosphate group. In the paraelectric phase (above the Curie temperature), the deuterons are disordered, leading to an averaged, higher symmetry environment for the phosphorus nucleus. In the ferroelectric phase (below the Curie temperature), the deuterons become ordered, resulting in a lower symmetry environment and a change in the ³¹P NMR spectrum. This makes ³¹P NMR a valuable tool for investigating the structural changes associated with the ferroelectric phase transition. The chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid. wikipedia.org

Table 1: Representative NMR Properties for Nuclei in DKDP

| Nucleus | Spin | Natural Abundance (%) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Typical Application in DKDP |

| ²H | 1 | 0.015 (enriched in DKDP) | 4.1066 | Site assignment, dynamics of O-D···O bonds, phase transition studies. sigmaaldrich.com |

| ³¹P | ½ | 100 | 10.829 | Phosphate group structure, symmetry changes, isotope effects. wikipedia.org |

| ¹H | ½ | 99.985 | 26.7519 | Quantification of residual protium (B1232500), H/D exchange studies. |

This table is interactive. Click on the headers to sort.

While DKDP is a deuterated compound, complete deuteration is often not achieved during synthesis, leaving a small amount of residual protium (¹H). ¹H NMR spectroscopy is an extremely sensitive technique for detecting and quantifying this residual hydrogen content. The presence of even small amounts of hydrogen can significantly affect the material's nonlinear optical and ferroelectric properties. Therefore, accurate quantification by ¹H NMR is crucial for quality control.

Beyond quantification, ¹H NMR can be employed to study the dynamics of proton exchange. If both protons and deuterons are present in the hydrogen-bond network, exchange processes can occur between them. These exchange dynamics can be studied by temperature-dependent ¹H NMR and techniques like saturation transfer, providing insights into the energy barriers and pathways for hydrogen/deuterium motion within the crystal.

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of the molecules and the crystal lattice. These methods are highly sensitive to changes in mass, bond strength, and symmetry, making them ideal for studying the effects of deuteration in DKDP.

IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to its vibrational transitions. youtube.com In DKDP, the most significant changes upon deuteration are observed in the vibrational modes involving hydrogen atoms. The stretching and bending vibrations of the O-H group in KDP are replaced by O-D vibrations in DKDP.

Due to the heavier mass of deuterium compared to hydrogen, the O-D vibrational frequencies are significantly lower than the corresponding O-H frequencies. This isotopic shift is a clear and direct confirmation of deuteration. For example, the O-H stretching band in KDP appears at a much higher wavenumber than the O-D stretching band in DKDP. Analysis of these shifts provides quantitative information about the change in the hydrogen-bond potential upon deuteration. IR spectroscopy is particularly effective in analyzing O-H stretching modes, which are crucial for understanding the hydrogen bonding system. ijcrt.org

The internal vibrations of the PO₄ tetrahedron are also affected, albeit to a lesser extent, by the change in the hydrogen-bonding network. These subtle shifts in the P-O bond vibrations can be detected by IR spectroscopy, offering further insight into the structural consequences of deuteration.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves inelastic scattering of light. researchgate.net It is particularly powerful for studying the low-frequency lattice vibrations, known as phonon modes, in crystalline solids. diva-portal.orgdtu.dk These modes involve the collective motion of the K⁺ ions and the D₂PO₄⁻ units as a whole.

In DKDP, Raman spectroscopy reveals how deuteration affects the lattice dynamics. The substitution of D for H alters the mass and the hydrogen-bond interactions, which in turn modifies the phonon frequencies and lifetimes. researchgate.net Studies have shown that with increasing deuterium concentration, the Raman peaks assigned to the internal vibrations of the D₂PO₄⁻ anion shift to lower wavenumbers. researchgate.net This red-shift is attributed to a decrease in the P-O bond force as a result of the deuterium substitution. researchgate.net

Furthermore, Raman spectroscopy is extensively used to study the "soft mode" associated with the ferroelectric phase transition. This is a specific lattice vibration whose frequency decreases dramatically as the transition temperature is approached from above. The behavior of this soft mode is directly linked to the ordering of the deuterons and is a hallmark of the displacive character of the phase transition in KDP-type crystals. The analysis of Raman spectra, based on group theory, allows for the assignment of the observed vibrational modes to specific symmetries within the crystal. nih.gov

Table 2: Comparison of Vibrational Frequencies (cm⁻¹) for KDP and DKDP

| Vibrational Mode | KDP (KH₂PO₄) | DKDP (KD₂PO₄) | Assignment |

| ν(O-H) / ν(O-D) | ~2700 | ~1980 | O-H / O-D Stretching |

| δ(O-H) / δ(O-D) | ~1300 | ~960 | O-H / O-D In-plane Bending researchgate.net |

| γ(O-H) / γ(O-D) | ~920 | ~670 | O-H / O-D Out-of-plane Bending |

| ν(P-O) | ~916 researchgate.net | ~881 nih.gov | P-O Symmetric Stretch (ν₁) |

| ν(PO₂) | ~1080 | ~1060 | PO₂ Asymmetric Stretch (ν₃) |

| Lattice Modes | 90 - 220 | 90 - 215 | External/Lattice Vibrations |

Note: The values presented are approximate and can vary based on experimental conditions and specific literature sources. This table is for illustrative purposes.

Correlation of Vibrational Modes with Hydrogen/Deuterium Bonding Networks

The substitution of hydrogen with deuterium in potassium dihydrogen phosphate (KDP) to form DKDP significantly influences the vibrational modes, particularly those associated with the hydrogen/deuterium bonding network. This network plays a crucial role in the material's ferroelectric and nonlinear optical properties.

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a powerful tool to probe these changes. The lattice vibrations in DKDP are primarily influenced by the internal vibrations of the D₂PO₄⁻ anionic cluster. nih.gov A comparison of the Raman spectra of DKDP with that of an aqueous solution of KH₂PO₄ and an NaD₂(PO₄)₂ crystal allowed for the assignment of the four internal vibration models of the D₂PO₄⁻ group in DKDP. nih.gov

The introduction of deuterium atoms weakens the O-H bond, leading to a red shift in the infrared cut-off wavelength and an increase in the transmittance spectral range of the crystal. rsc.org This is a direct consequence of the heavier mass of deuterium compared to hydrogen, which alters the vibrational frequencies of the bonds they are involved in. Specifically, the O-D bond is weaker than the O-H bond, which affects the hydrogen bond potential. researchgate.net

Studies have shown a correlation between the extent of energetic distortions of the H₂PO₄⁻ ion and the geometric distortions revealed by structural data, which can be probed by vibrational spectroscopy. researchgate.net In microhydrated dihydrogen phosphate clusters, the terminal P=O groups are hydrated before the P-OH groups, and by the time twelve water molecules are present, the cluster's spectrum resembles that of the condensed phase. berkeley.edu This highlights the sensitivity of vibrational modes to the local hydration environment, which is analogous to the deuterium bonding network in solid DKDP.

The vibrational spectra of phosphate groups, particularly the asymmetric (PO₂)⁻ stretching vibration, are sensitive probes of local electric fields in aqueous environments, which can be extrapolated to the crystalline environment of DKDP. nih.gov The hydrogen bonds between (PO₂)⁻ and water molecules are dominated by electrostatic interactions, and the vibrational frequencies are influenced by these interactions. nih.gov

Polarized Raman and IR Studies of Anisotropy in Deuterated Crystals

The anisotropic nature of DKDP crystals, which is fundamental to their optical properties, can be effectively studied using polarized Raman and infrared (IR) spectroscopy. researchgate.netyoutube.comyoutube.com These techniques provide information about the symmetry of vibrational modes and the orientation of molecules within the crystal lattice. youtube.comyoutube.com

By analyzing the intensity of Raman scattering as a function of the polarization of the incident and scattered light, it is possible to determine the symmetry of the vibrational modes. youtube.comyoutube.com This is particularly useful for assigning the various internal and external modes of the D₂PO₄⁻ groups and the K⁺ ions in the DKDP lattice. For instance, in materials with anisotropic crystal structures, the intensities of phonon vibration modes show significant angle dependence. nih.gov

Polarized Raman spectroscopy can be used to differentiate between single-crystal and polycrystalline materials and to determine the orientation of a crystal. youtube.com In the context of DKDP, this is crucial for ensuring the proper alignment of the crystal for its application in nonlinear optics and electro-optic devices. The technique can also detect and characterize disorder and directionally varying strain within the crystal. youtube.com

Angle-resolved polarized Raman spectroscopy has been shown to be a powerful tool for revealing in-plane anisotropic structures. researchgate.net Although not specifically on DKDP, studies on other anisotropic materials demonstrate that the intensities of Raman modes can exhibit a strong correlation with the rotation angle of the crystal, providing a detailed picture of the lattice structure and phonon vibrations. researchgate.net This approach can be directly applied to DKDP to map its anisotropic properties with high resolution.

Neutron Scattering and Diffraction Techniques

Neutron scattering and diffraction are indispensable tools for characterizing DKDP crystals, offering unique advantages over other techniques, particularly in locating light atoms like deuterium and probing low-energy excitations.

Single-Crystal Neutron Diffraction for Deuterium Atom Localization

Due to the significantly larger neutron scattering length of deuterium compared to other atoms in the DKDP crystal, neutron diffraction is an exceptionally effective method for precisely determining the positions of deuterium atoms within the crystal lattice. nih.gov This information is critical for understanding the geometry of the O-D--O hydrogen bonds, which are fundamental to the ferroelectric and nonlinear optical properties of DKDP.

Single-crystal X-ray diffraction (SCXRD) can also provide structural information, but it is less sensitive to the positions of light atoms like hydrogen and deuterium. nih.gov Neutron diffraction, however, can provide unambiguous localization of deuterium. For instance, in the crystal structure of KD₂PO₄, the O-D--O bond length has been determined to be 2.519 Å, which is longer than the O-H--O bond length of 2.487 Å in KH₂PO₄. rsc.org This elongation upon deuteration is a key structural change that influences the material's properties.

Furthermore, neutron diffraction can be used to investigate the homogeneity of deuterium distribution within large DKDP crystals, which is a critical parameter for their application in high-power laser systems. nih.gov

Inelastic Neutron Scattering for Deuterium Dynamics and Lattice Vibrations

Inelastic neutron scattering (INS) is a powerful technique for studying the dynamics of atoms and molecules in a material. duke.edu In DKDP, INS can be used to probe the vibrational and rotational motions of the deuterium atoms within the hydrogen-bond network, as well as the collective lattice vibrations (phonons). aps.orgresearchgate.net

INS experiments can measure the phonon dispersion relations, which describe how the frequency of lattice vibrations varies with the wavevector. aps.org This information provides a detailed picture of the interatomic forces within the crystal. Studies on solid deuterium have shown good agreement between experimental dispersion relations measured by INS and theoretical calculations that account for quantum effects. aps.org

The technique is also sensitive to the dynamics of hydrogen and deuterium in various systems. aps.org In the context of DKDP, INS can provide insights into the tunneling and localized vibrations of the deuterium atoms in the O-D--O bonds, which are thought to be closely related to the mechanism of the ferroelectric phase transition.

Studies of Atomic Displacement Parameters in Deuterated Phases

Single-crystal X-ray diffraction (SCXRD) allows for the refinement of atomic coordinates and anisotropic displacement parameters (ADPs). rsc.org ADPs describe the mean-square displacement of atoms from their equilibrium positions due to thermal vibrations and static disorder.

In DKDP, studying the ADPs as a function of deuterium content and temperature can provide valuable information about the structural stability and dynamics of the crystal lattice. For instance, SCXRD measurements on DKDP crystals with varying deuterium content have shown that the unit cell parameter along the a(b)-axis direction gradually increases with increasing deuterium content, while the c-axis parameter shows no obvious trend. rsc.org

The integrity of the crystal structure can be assessed by measuring the full width at half maximum (FWHM) of high-resolution X-ray diffraction (HRXRD) rocking curves. nih.gov Studies have indicated that crystals with intermediate deuterium concentrations exhibit better crystallinity. rsc.org

Other Spectroscopic Probes

While vibrational spectroscopy and neutron scattering are primary tools, other spectroscopic techniques can provide complementary information about the electronic structure and defects in DKDP.

Transmission spectroscopy is used to determine the optical transparency window of DKDP crystals. The substitution of hydrogen with deuterium shifts the infrared absorption edge to longer wavelengths, thereby increasing the transmission in the near-infrared region. rsc.orgresearchgate.netresearchgate.net This is a critical advantage of DKDP over KDP for certain applications, such as frequency conversion of near-infrared lasers. researchgate.net The transmittance of highly deuterated DKDP is significantly higher than that of KDP and partially deuterated crystals in the near-infrared, which is attributed to the weakening of the infrared absorption caused by vibrations of the O-H band. researchgate.net

Light scattering techniques can be employed to detect and characterize bulk defects, such as inclusions, within the DKDP crystal. researching.cn These defects can be detrimental to the laser-induced damage threshold of the material.

Dielectric Spectroscopy for Understanding Relaxation Processes

Dielectric spectroscopy is a critical technique for characterizing the electrical properties of materials, particularly their response to an external electric field as a function of frequency. In the case of Dipotassium (B57713) Deuterium Phosphate (DKDP, KD₂PO₄), dielectric studies are fundamental to understanding the influence of deuteration on its ferroelectric and electro-optic characteristics. The replacement of hydrogen with deuterium significantly alters the crystal's properties, a fact reflected in its dielectric constant.

The dielectric constant of DKDP is anisotropic, meaning its value depends on the direction of the measurement relative to the crystal axes. At room temperature (25°C) and a frequency of 1 kHz, the relative dielectric constants for DKDP have been determined, showcasing this directional dependence. coptronics.comlngoptics.com The values are considerably higher than those for its non-deuterated counterpart, Potassium Dihydrogen Phosphate (KDP). This increase is a primary reason for the selection of DKDP in applications requiring lower operating voltages. optoscience.com The differences in the room temperature dielectric and electro-optic properties between KDP and DKDP can be largely attributed to the approximately 100°C higher Curie temperature of DKDP. optoscience.com

Table 1: Relative Dielectric Constant of DKDP at 25°C and 1 kHz

| Dielectric Constant Component | Value |

|---|---|

| εT11/ε₀ (unstressed) | 65.0 |

| εS11/ε₀ (clamped) | 62.5 |

| εT33/ε₀ (unstressed) | 50.0 |

| εS33/ε₀ (clamped) | 48.0 |

The study of dielectric relaxation processes provides insight into the dynamic behavior of charge carriers and dipoles within the crystal lattice. In hydrogen-bonded crystals like DKDP, these processes are complex and can involve the tunneling of protons (or deuterons). mdpi.com While extensive research has been conducted on KDP, revealing the role of protonic conductivity, detailed studies focusing specifically on the frequency-dependent dielectric relaxation mechanisms in DKDP are less common. tandfonline.com However, it is understood that the substitution of deuterium for hydrogen has a profound impact on these dynamics. The greater mass of the deuteron affects the vibrational modes and tunneling behavior within the O-D···O bonds, which in turn influences the dielectric response and relaxation times of the material. optoscience.com Investigations into the broader class of hydrogen-bonded ferroelectrics suggest that at low temperatures, the dominant contribution to dielectric relaxation stems from quantum mechanical tunneling effects of deuterons within the crystal's potential field. mdpi.com

Optical Absorption and Transmission Spectroscopy with Deuterated Materials

Optical absorption and transmission spectroscopy are essential for determining the useful spectral range of an optical material. For DKDP, these properties are critically dependent on the level of deuteration. The primary advantage of replacing hydrogen with deuterium in KDP is the significant improvement in transparency in the near-infrared (IR) region. wikipedia.org

This enhancement is due to the mass difference between deuterium and hydrogen. The fundamental O-H bond vibrations and their overtones are responsible for significant absorption in the IR spectrum of KDP. When deuterium is substituted for hydrogen, the heavier mass of the deuteron lowers the frequency of the O-D bond vibrations. wikipedia.org Consequently, the absorption bands associated with these vibrations and their overtones are shifted to longer wavelengths, effectively extending the material's transparency window further into the infrared. coptronics.comeksmaoptics.com Research shows a clear trend where an increase in the deuterium content leads to a red-shift of the infrared cut-off wavelength. coptronics.comtandfonline.com

Conversely, in the ultraviolet (UV) spectrum, deuteration also has a beneficial effect. Systematic characterization of KDP-family crystals shows that highly deuterated DKDP (deuterium content >98%) possesses a shorter UV cut-off edge and higher transmittance compared to its non-deuterated counterpart, KDP. lngoptics.com This indicates a larger band-gap energy for DKDP, which is advantageous for applications involving high-energy UV lasers as it can lead to lower energy loss from linear and nonlinear absorption effects. lngoptics.com

The transmittance of DKDP is also influenced by the crystal cut and the polarization of light. For high-deuterium (>98%) DKDP crystals, specific transmittance values have been measured, demonstrating excellent optical quality.

Table 2: Optical Transmittance of Highly Deuterated (>98%) DKDP

| Crystal Cut | Wavelength | Transmittance |

|---|---|---|

| Z-cut | 532 nm | 92.99% |

| I-type phase-match direction | 1064 nm | 96.07% |

Furthermore, studies have quantified the relationship between residual hydrogen content and optical absorption at specific laser wavelengths. At 1.064 µm, the absorption is linearly dependent on the concentration of protons. This relationship is different for ordinary (o-polarized) and extraordinary (e-polarized) light.

Table 3: Hydrogen-Dependent Optical Absorption in Highly Deuterated DKDP at 1.064 µm

| Polarization | Hydrogen Concentration Dependence (ppm cm⁻¹ / % Hydrogen) | Residual Absorbance (ppm cm⁻¹) |

|---|---|---|

| Ordinary (o-polarized) | 396 ± 55 | 958 ± 228 |

| Extraordinary (e-polarized) | 45 ± 7 | 343 ± 28 |

This data highlights that even small amounts of residual hydrogen can contribute significantly to optical absorption, underscoring the importance of high deuteration levels for applications in high-power infrared laser systems. jetir.org

Crystallographic Investigations of Dipotassium Deuterium Phosphate Structures

Determination of Crystal System and Space Group for Deuterated Phases

At ambient temperature, in its paraelectric state, dipotassium (B57713) deuterium (B1214612) phosphate (B84403) (DKDP) is isomorphous with its hydrogenated counterpart, KDP, belonging to the tetragonal crystal system . The space group is identified as I-42d . aps.orgaps.org This structure is characterized by a three-dimensional network of corner-sharing PO₄ tetrahedra, with the potassium ions and deuterium atoms situated in the interstitial spaces. The deuterium atoms are dynamically disordered over two equivalent sites along the O-D···O bonds connecting the phosphate groups.

Upon cooling, DKDP undergoes a phase transition to a ferroelectric state. This transition involves a change in crystal symmetry. The crystal system transforms from tetragonal to orthorhombic , and the corresponding space group becomes Fdd2 . aps.org This lower-symmetry phase results from the ordering of the deuterium atoms into one of the two possible sites along the hydrogen bond, leading to a spontaneous electric polarization along the c-axis.

| Phase | Crystal System | Space Group | Key Feature |

| Paraelectric (High Temp.) | Tetragonal | I-42d | Deuterium atoms are disordered. |

| Ferroelectric (Low Temp.) | Orthorhombic | Fdd2 | Deuterium atoms are ordered. |

Structural Refinement and Atomic Positions in Deuterated Single Crystals

The precise atomic positions in DKDP single crystals are determined using techniques like X-ray and neutron diffraction. Structural refinement provides a detailed picture of the crystal lattice, which is crucial for understanding its properties. In the paraelectric tetragonal phase, the heavy atoms (K, P, O) occupy specific symmetry sites, while the deuterium position is split between two equivalent locations. In the ferroelectric orthorhombic phase, the ordering of deuterium breaks this symmetry, leading to slight displacements of the other atoms and the emergence of a net dipole moment.

The hydrogen/deuterium bonds (O-H···O or O-D···O) are a defining feature of the KDP family of crystals. These bonds link the PO₄ tetrahedra into a cohesive framework. In DKDP, the deuterium atoms form O-D···O bonds. A key finding from crystallographic studies is the geometric isotope effect, also known as the Ubbelohde effect, where the substitution of hydrogen with the heavier deuterium isotope leads to an elongation of the hydrogen bond length. aps.org This means the distance between the two oxygen atoms in an O-D···O bond is slightly longer than in an O-H···O bond. This elongation is a direct consequence of the quantum nature of the proton/deuteron (B1233211), as the heavier deuteron has a more localized wave function and sits (B43327) higher in the potential well of the bond. aps.org

Table: Effect of Deuteration on Lattice Parameters of K(DₓH₁₋ₓ)₂PO₄ Data synthesized from trends described in scientific literature. nih.gov

| Deuterium Content (x) | Lattice Parameter 'a' (Å) |

| 0 (Pure KDP) | ~7.453 |

| Intermediate | Increases with 'x' |

| >0.98 (High DKDP) | ~7.470 |

Polymorphism and Phase Transitions in Deuterated Systems

Polymorphism refers to the ability of a substance to exist in more than one crystal structure. For DKDP, the most significant and widely studied polymorphism is the transition between its high-temperature paraelectric form and its low-temperature ferroelectric form. aps.org While KDP can also be induced to form a monoclinic phase under specific conditions, such as high temperature (~503 K) or when confined by graphene oxide layers, the primary polymorphic behavior of interest in bulk DKDP crystals is the tetragonal-to-orthorhombic transition. aps.org

The transition from the paraelectric to the ferroelectric state in DKDP is a classic example of an order-disorder phase transition. In the high-temperature paraelectric phase, the deuterium atoms are disordered, rapidly tunneling between two equilibrium positions in the O-D···O bonds. As the crystal is cooled, cooperative interactions between these deuterons take over. Below a critical temperature, known as the Curie temperature (Tc), the deuterons collectively "freeze" into one of the two possible sites. This ordering destroys the center of symmetry present in the tetragonal cell and induces slight shifts in the P and K ions along the c-axis, giving rise to a spontaneous electric polarization and the ferroelectric state. aps.org

One of the most dramatic manifestations of isotopic substitution in any solid is the effect of deuteration on the Curie temperature of KDP. Replacing hydrogen with deuterium nearly doubles the transition temperature.

Table: Isotope Effect on Ferroelectric Transition Temperature

| Compound | Transition Temperature (Tc) |

| Potassium Dihydrogen Phosphate (KDP) | ~123 K |

| Dipotassium Deuterium Phosphate (DKDP) | ~222 K |

This strong isotope effect is explained by the tunneling model. The lighter hydrogen protons can more easily tunnel through the potential barrier separating the two sites in the O-H···O bond. This quantum tunneling promotes a disordered state and suppresses the ferroelectric ordering until a lower temperature is reached. The heavier deuterium nucleus has a much lower tunneling frequency, making it easier for cooperative interactions to induce ordering at a significantly higher temperature. nih.gov

Characterization of Metastable and Novel Crystal Phases

While this compound (DKDP) typically crystallizes in a tetragonal phase (space group I-42d) under ambient conditions, research has revealed the existence of metastable and novel crystal structures. mdpi.com The formation of these alternative phases is influenced by factors such as the growth conditions and the presence of external interfaces.

A notable discovery is a new monoclinic crystal phase of DKDP, which has been identified in single-crystalline fibers grown from a supersaturated solution at room temperature. mdpi.com This monoclinic phase is metastable and belongs to the P21/c space group. mdpi.com Its formation highlights the role of crystallization kinetics in accessing crystal structures that are not thermodynamically stable in bulk form. Under specific experimental conditions, this metastable monoclinic fiber can transition to the more common tetragonal phase, particularly when small tetragonal crystal particles are present in the solution, which then grow at the expense of the dissolving monoclinic fibers. mdpi.com

The growth process of the standard tetragonal DKDP can also be accompanied by the crystallization of a different monoclinic phase with the space group P2₁, which is similar to a high-temperature monoclinic phase of its non-deuterated counterpart, Potassium Dihydrogen Phosphate (KDP). mdpi.com Interestingly, studies on KDP have shown that a stable monoclinic structure can be achieved even at room temperature by using graphene oxide layers, which can induce a reversible phase transition between the monoclinic and tetragonal structures. aps.org This suggests that interfacial interactions can play a crucial role in stabilizing otherwise unfavorable crystal structures.

Under high pressure, DKDP also exhibits different crystal phases. For instance, high-pressure phases designated as VI and VII have been analyzed to be orthorhombic and monoclinic, respectively. researchgate.net

The characterization of these novel phases is critical for understanding the fundamental crystallography of DKDP and for potentially engineering new materials with tailored optical or physical properties.

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 14.6571 Å |

| b | 4.5187 Å |

| c | 18.6962 Å |

| β | 108.030° |

| Deuterium Content of Fiber | 55% |

| Stability | Metastable |

Defect Structures and Deuterium Incorporation Homogeneity

The performance of this compound (DKDP) crystals in optical applications is highly dependent on their structural quality, particularly the homogeneity of deuterium incorporation and the presence of defects. nih.govnih.gov Inhomogeneities in the deuterium content can alter the crystal's refractive index and phase-matching conditions, which is detrimental for applications like frequency conversion in high-power lasers. nih.gov

The method of crystal growth significantly impacts the uniformity of deuterium distribution. nih.gov Rapid growth methods, while efficient in producing large crystals, can lead to greater inhomogeneity compared to traditional, slower growth techniques. nih.govoptica.org For instance, rapidly grown DKDP crystals have shown a maximum discrepancy of deuterium content as high as 5.4%. nih.govoptica.org In contrast, crystals grown by traditional methods exhibit much lower inhomogeneity, on the order of 0.12%. nih.gov This difference is critical; a deuterium gradient of about 0.2% cm⁻¹ in a rapidly grown crystal can cause a 5% reduction in third-harmonic generation (THG) efficiency. nih.gov The supersaturation level of the growth solution is a key parameter, with higher supersaturation in rapid growth methods affecting the deuterium segregation coefficient. nih.gov

Raman spectroscopy is a primary technique used to measure the deuterium content and its spatial distribution within the crystal. nih.govoptica.org These measurements reveal variations between different sections of the crystal, such as the pyramidal and prismatic regions. nih.gov

Beyond compositional variations, DKDP crystals also contain structural defects like residual strains. nih.gov Neutron diffraction studies have quantified these strains to be in the magnitude of 10⁻³ to 10⁻⁴. nih.gov These strains, which are often compressive along the nih.gov direction, can be calculated from the elastic stiffness constants of the material. nih.gov While not directly about DKDP, novel methods using deuterium probes have been developed to characterize point defects in oxide nanoparticles, where deuterium atoms form clusters with the defects. nih.govnih.gov This approach allows for the determination of defect concentrations with high sensitivity and could potentially be adapted for studying defects in DKDP. nih.govnih.gov

| Growth Method | Deuterium Inhomogeneity | Impact on THG Efficiency |

|---|---|---|

| Traditional Growth | ~0.12% | Negligible |

| Rapid Growth | ~0.2% cm⁻¹ gradient | ~5% reduction |

Computational and Theoretical Chemistry Studies on Dipotassium Deuterium Phosphate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to study dynamic processes that are not accessible through static calculations.

MD simulations are a powerful technique for investigating the diffusion of atoms and ions through a crystal lattice. purdue.edursc.org By calculating the forces between atoms (either through classical force fields or "on-the-fly" using DFT) and solving Newton's equations of motion, MD can track the trajectories of individual particles, revealing diffusion pathways and mechanisms. From these trajectories, key parameters such as the diffusion coefficient and the activation energy for diffusion can be calculated. osti.govnih.gov

While MD studies of deuterium (B1214612) diffusion have been performed for various materials, including liquid metals and plasma-facing components, specific applications to the DKDP crystalline lattice are often part of broader investigations into its phase transition. purdue.edunih.govarxiv.org Path integral MD simulations have been particularly revealing for the KDP/DKDP system. arxiv.org These advanced simulations incorporate quantum effects and have been used to uncover the microscopic mechanism differentiating KDP from DKDP. They show how the interplay of deuteron (B1233211)/proton movement (a form of diffusion or tunneling) and the displacement of the heavier K⁺ and PO₄³⁻ ions drives the ferroelectric phase transition, highlighting the critical role of isotopic substitution in the crystal's dynamics. arxiv.org

Table 3: Parameters Obtainable from MD Simulations of Diffusion

| Parameter | Description | Relevance to DKDP |

|---|---|---|

| Diffusion Coefficient (D) | A measure of the rate at which particles (e.g., deuterons) move through the lattice at a given temperature. | Quantifies the mobility of deuterons, which is related to ionic conductivity and the dynamics of the phase transition. |

| Activation Energy (Eₐ) | The minimum energy required for a particle to jump from one lattice site to another. | Determines the temperature dependence of the diffusion process and provides insight into the diffusion mechanism (e.g., vacancy-assisted, interstitial). |

| Mean Squared Displacement (MSD) | The average squared distance a particle travels over time. It is directly related to the diffusion coefficient. | Provides a direct way to calculate the diffusion coefficient from the simulation trajectory. |

| Particle Trajectories | The path of individual particles over the course of the simulation. | Allows for visualization of diffusion pathways and identification of the mechanisms of atomic movement. |

Simulation of Phase Transitions and Dynamical Behavior

The ferroelectric phase transition is a defining characteristic of KDP-type crystals. Computational simulations offer a microscopic view of the structural and dynamical changes that occur during this transition. Molecular dynamics (MD) simulations, in particular, are a key technique for studying the dynamic behavior of these crystals.

Recent studies have focused on developing and evaluating force-field models for MD simulations of both the solid state and aqueous solutions of Potassium Dihydrogen Phosphate (B84403) (KDP), the non-deuterated analogue of DKDP. chemrxiv.org These models are critical for accurately representing the interatomic interactions that govern the crystal's properties. A comparative analysis of four different dihydrogen phosphate force-field models revealed that some are significantly better at reproducing experimental data and results from ab initio MD simulations. chemrxiv.org The success of a model hinges on its ability to capture the hydrogen bonding patterns that dominate the local structure. chemrxiv.org These simulations show that even in the solid state, the choice of model can significantly impact the accuracy of predicted unit cell parameters and bonding. chemrxiv.org

Furthermore, simulations have revealed that the association of dihydrogen phosphate anions through direct hydrogen bonding is a dominant feature, a behavior that is sensitive to the choice of water model in solution studies. chemrxiv.org This insight is foundational for understanding the precursors to crystallization and the dynamics within the crystal lattice. For the phase transition itself, theoretical frameworks such as the Landau theory have been extended to describe the behavior of KDP-type ferroelectrics. aps.org These models incorporate long-range interactions and can describe the crossover from fluctuating polarized clusters to static domains as the crystal cools through its transition temperature. aps.org Advanced techniques using machine learning force fields (MLFFs), trained on-the-fly with ab initio data, have also proven effective in accurately simulating temperature-dependent structural phase transitions in complex oxides, a methodology applicable to DKDP. aps.org

Table 1: Comparison of KDP Force-Field Model Performance

| Force-Field Model Feature | Observation from Simulation | Significance for DKDP Studies | Source |

|---|---|---|---|

| Hydrogen Bonding Representation | Two of the four tested models were particularly effective at capturing hydrogen bonding patterns consistent with experimental and ab initio data. | Accurate hydrogen bond simulation is crucial for modeling the ferroelectric transition, which involves proton/deuteron ordering. | chemrxiv.org |

| Reproduction of Crystal Structure | The best-performing models reproduced experimental unit cell and bonding parameters for both tetragonal and monoclinic KDP structures reasonably well. | Provides confidence in using these models to simulate the structural changes in DKDP during its phase transition. | chemrxiv.org |

| Concentration Dependence in Solution | The degree of dihydrogen phosphate anion association showed a marked concentration dependence, in agreement with experiments. | Helps in understanding the pre-nucleation and solution-state dynamics that precede crystal growth. | chemrxiv.org |

Quantum Chemical Calculations of Isotope Effects

The substitution of hydrogen with deuterium in KDP to form DKDP leads to significant changes in its physical properties, an example of an isotope effect. Quantum chemical calculations are essential for explaining and quantifying these effects.

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is a quantum mechanical phenomenon that arises primarily from the difference in zero-point vibrational energy (ZPE) between the isotopically substituted molecules. princeton.edugmu.edu

The ZPE is the minimum possible energy that a quantum mechanical system may have. For a chemical bond, the vibrational energy levels are quantized, and the lowest possible energy (the ZPE) is given by E₀ = ½hν, where h is Planck's constant and ν is the vibrational frequency of the bond. gmu.edu Because the vibrational frequency is dependent on the reduced mass of the atoms in the bond, a bond to a heavier isotope (like deuterium) will have a lower vibrational frequency and, consequently, a lower ZPE than the corresponding bond to a lighter isotope (like hydrogen). gmu.edu

For a reaction to occur, an activation energy barrier must be overcome. This barrier height is measured from the ZPE of the reactant. Since the C-D bond has a lower ZPE than the C-H bond, it requires more energy to reach the transition state where the bond is breaking. This results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1). wikipedia.orgprinceton.edu The magnitude of the KIE is determined by the difference in ZPE between the reactants and the transition state. princeton.edu The study of KIEs provides valuable information about the reaction mechanism, particularly the nature of the rate-determining step. wikipedia.orgnih.gov

Isotopic fractionation describes the partitioning of isotopes between two substances or two phases. Computational modeling allows for the prediction of these fractionation factors from first principles. Density Functional Theory (DFT) is a widely used method for these calculations.

DFT can be used to model the effects of isotopic substitution on the properties of a crystal. nih.gov For instance, in simulating deuterium substitution, the primary change in the input for a quantum chemistry calculation is the nuclear mass. stackexchange.com While this does not affect the electronic ground state within the Born-Oppenheimer approximation, it directly impacts all mass-dependent properties, such as vibrational frequencies, which are the basis of isotope effects. stackexchange.com

The calculation of deuterium isotope effects on nuclear shieldings, which can be measured by NMR spectroscopy, is one approach to studying fractionation. mdpi.com These calculations can be performed by simulating deuteration, for example, by slightly shortening the O-H bond length in the model to mimic the effect of the heavier isotope, and then calculating the resulting changes in nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com

More direct modeling of equilibrium isotope fractionation factors can be achieved by calculating the energy shifts associated with isotope substitution. nih.gov For DKDP, this would involve calculating the total energy of the crystal with hydrogen and comparing it to the energy of the crystal with deuterium at the corresponding sites. The difference in these energies, arising from the different zero-point vibrational energies, allows for the calculation of the fractionation factor. Such methods have been successfully applied to other crystalline systems to estimate the nuclear volume component of equilibrium isotope fractionation. nih.gov These theoretical models can be validated by comparing the predicted fractionation factors with experimental data, such as those obtained from isotopic analysis of products from reactions in deuterated solvents. nih.gov

Computational Approaches to Crystal Growth and Morphology

The size and quality of DKDP crystals are critical for their applications, and computational methods provide insight into the factors controlling their growth and final shape (morphology).

Computational studies on the non-deuterated analogue, KDP, have established clear links between the crystal's intrinsic material properties and its macroscopic morphology. mdpi.combohrium.com Models have been developed to analyze the anisotropy of mechanical properties like the elastic and shear moduli on different crystal planes. mdpi.com These properties are known to influence the cutting and processing of crystals and are fundamentally linked to the underlying crystal structure and bonding, which also dictate the growth process.

Molecular dynamics (MD) simulations also offer a window into the growth process. By using validated force fields, MD can probe the structure of KDP (and by extension, DKDP) in supersaturated solutions, which are the starting point for crystal growth. chemrxiv.org These simulations provide insights into the association of phosphate ions and their hydration, which are key steps in the nucleation and growth of the crystal. The findings from these simulations can help explain phenomena such as the pseudo-one-dimensional crystal growth observed from solutions. chemrxiv.org The combination of analyzing bulk anisotropic properties and surface-specific defect chemistry through computation provides a multi-scale understanding of the factors governing DKDP crystal growth and morphology. mdpi.comnih.gov

Applications of Dipotassium Deuterium Phosphate in Advanced Materials Research

Nonlinear Optical (NLO) Material Development

DKDP is a widely utilized nonlinear optical (NLO) crystal, particularly in applications requiring high-power lasers. wikipedia.orgfindlight.net Its properties make it suitable for frequency conversion processes such as second, third, and fourth harmonic generation for lasers like Nd:YAG and Nd:YLF. wikipedia.orgoptogama.com

Deuteration Effects on Nonlinear Refractive Index and Susceptibility

The replacement of hydrogen with deuterium (B1214612) in KDP crystals has a discernible impact on their nonlinear optical properties. Studies using the Z-scan technique at a wavelength of 532 nm have shown that both KDP and DKDP with 70% deuteration exhibit a positive nonlinear refractive index (n₂), indicating a self-focusing effect in high-power laser systems. rsc.org The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from these measurements, providing crucial data for the design of optical devices. rsc.org Research indicates that thermal annealing can influence the nonlinear absorption and nonlinear refraction of DKDP crystals. nih.gov

A study on the nonlinear refractive properties of KDP and 70% DKDP crystals at 532 nm yielded the following results:

| Crystal | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Nonlinear Susceptibility (χ⁽³⁾) (esu) |

| KDP | Positive | Calculated from n₂ |

| DKDP (70%) | Positive | Calculated from n₂ |

| Table based on findings from Z-scan technique measurements at λ = 532 nm. rsc.org |

Frequency Conversion Efficiency and Phase Matching Optimization

The degree of deuteration in DKDP crystals is a critical parameter that influences their frequency conversion efficiency and phase-matching characteristics. nih.govresearchgate.net By adjusting the deuteration level, the phase-matching conditions can be optimized for various applications, such as optical parametric chirped-pulse amplification (OPCPA). optica.orgresearchgate.net For instance, partially deuterated KDP crystals are instrumental in developing high-energy, broadband parametric amplifiers. rochester.edu

The inhomogeneity of deuterium distribution within a crystal can affect the third harmonic generation (THG) efficiency. nih.gov For a rapidly grown DKDP crystal, a deuterium gradient of about 0.2% cm⁻¹ can lead to a 5% reduction in THG efficiency at a fundamental radiation of 3 GW cm⁻². nih.gov In contrast, a traditionally grown DKDP crystal with a deuterium inhomogeneity of 0.12% has a negligible impact on THG efficiency. nih.gov Studies have shown that a 70% deuterated DKDP crystal can achieve a third-harmonic conversion efficiency of 50% under optimal phase-matching conditions. researchgate.net

Laser-Induced Damage Threshold Enhancement through Deuteration

The laser-induced damage threshold (LIDT) is a critical property for optical materials used in high-power laser systems. nih.govmdpi.com Deuteration has been shown to influence the LIDT of KDP crystals. The mechanisms behind laser-induced damage are complex, involving both intrinsic processes like multiphoton absorption and extrinsic factors such as microstructural defects. nih.govwikipedia.org

Research has indicated that the LIDT of DKDP crystals can be improved through various strategies, including purification of raw materials, continuous filtration during crystal growth, thermal annealing, and laser conditioning. nih.gov Studies on DKDP crystals with varying deuterium content (55%, 65%, and 70%) have shown that the 3ω LDT (at the third harmonic) of 70% DKDP is slightly higher than that of the lower deuteration levels. researchgate.net However, another study noted that as the degree of deuteration increases, the laser damage threshold may decrease. researchgate.net The damage performance of DKDP crystals has also been found to be dependent on growth temperature. nih.govnih.gov

| Deuteration Level | Relative 3ω Laser Damage Threshold |

| 55% DKDP | Lower |

| 65% DKDP | Intermediate |

| 70% DKDP | Slightly Higher |

| Table based on a comparative study of DKDP crystals. researchgate.net |

Characterization of Optical Guided-Wave Properties in Single-Crystalline Fibers

Optical waveguides, which confine and guide light, are fundamental components in integrated optics. ethz.chubc.ca The propagation of light in these structures is governed by Maxwell's equations, with the principle of total internal reflection at the interface of materials with different refractive indices being key. ethz.chsfu.ca While extensive research exists on DKDP bulk crystals, the characterization of their properties in single-crystalline fiber form is an area of ongoing investigation. The development of DKDP in fiber optic configurations would be significant for creating miniaturized optical and optoelectronic devices. ubc.ca

Electro-Optic Modulation Devices

DKDP crystals are excellent electro-optic materials, exhibiting high electro-optic coefficients. coptronics.comsot.com.sg This property makes them highly suitable for use in electro-optic modulators, such as Pockels cells and Q-switches, which are critical components in many laser systems. wikipedia.orgcoptronics.comgophotonics.com The Pockels effect, a linear electro-optic effect where the refractive index of a medium varies linearly with an applied electric field, is prominent in DKDP. jetir.org The substitution of deuterium for hydrogen in KDP influences these electro-optic properties, making DKDP a preferred material for specific modulation applications. wikipedia.orgcoptronics.com

Ferroelectric and Dielectric Device Applications

The ferroelectric and dielectric properties of DKDP are highly sensitive to the level of deuteration. nih.gov The ferroelectric transition temperature, or Curie point, changes almost linearly with the deuterium content. nih.gov This isotope effect is a significant area of study in understanding the ferroelectricity of KDP-type crystals, with hydrogen bonding playing a crucial role. jetir.orgresearchgate.net

Deuterium Influence on Dielectric Aging and Polarization

A remarkable characteristic of dipotassium (B57713) deuterium phosphate (B84403) is its pronounced dielectric aging. Research has revealed an anomalously large dielectric aging effect in partially deuterated potassium dihydrogen phosphate (DKDP), especially within the high-susceptibility plateau of its ferroelectric state. tandfonline.com This behavior is significantly less prominent in its non-deuterated counterpart, potassium dihydrogen phosphate (KDP). tandfonline.com

The aging phenomenon in DKDP is complex, with multiple mechanisms at play. A significant portion of the aging, which manifests as a decrease in the dielectric response, occurs on a timescale of approximately 1000 seconds following a change in the applied electric field. tandfonline.com This is believed to be linked to the diffusion of hydrogen/deuterium within the crystal structure. tandfonline.com Over longer periods, such as weeks, a slower aging component can lead to an almost complete loss of the domain-wall dielectric response at the specific electric field at which the material was aged. tandfonline.com Interestingly, even brief heating above the Curie temperature does not fully erase the effects of aging, suggesting that the diffusion of hydrogen to the domain walls results in changes in disorder that can persist even when the domain walls are temporarily absent. tandfonline.com

The substitution of hydrogen with deuterium also has a notable effect on the dielectric constants of the material. The relative dielectric constant of DKDP is significantly higher than that of KDP, a direct consequence of the altered lattice dynamics and hydrogen bond interactions. coptronics.com

Neutron Scattering and Imaging Technologies

The isotopic difference between hydrogen and deuterium makes deuterated compounds particularly valuable in neutron scattering and imaging techniques. The large difference in the neutron scattering length between these two isotopes allows for selective visualization and contrast enhancement in complex systems. advatech-uk.co.uk

Contrast Enhancement in Neutron Imaging through Deuteration

In neutron imaging, the contrast between different components of a sample is determined by their respective neutron scattering cross-sections. Hydrogen has a large incoherent scattering cross-section, which can lead to a high background signal. By selectively replacing hydrogen with deuterium, which has a much smaller and predominantly coherent scattering cross-section, the contrast of a specific component can be significantly enhanced. advatech-uk.co.uk This technique is invaluable for studying the structure and dynamics of materials. While the principle is broadly applicable, the use of DKDP specifically for contrast enhancement in neutron imaging of larger assemblies is an area of potential application, leveraging the distinct neutron scattering properties of its deuterated form. The neutron diffraction technique has been noted as an effective method for investigating the deuterium content and residual strains within DKDP single crystals, underscoring the material's interaction with neutrons. nih.gov

Deuterated Crystals as Neutron Monochromators or Filters

Single crystals are essential components in neutron diffractometers, where they are used as monochromators to select a single wavelength from a broad spectrum of neutron energies. coptronics.com Materials such as copper, beryllium, graphite, germanium, and silicon are commonly used for this purpose. coptronics.com The selection of a suitable monochromator crystal depends on factors like its crystal structure, mosaic spread, and lattice parameters.

While there is extensive research on materials like germanium and silicon for neutron monochromators, the specific use of dipotassium deuterium phosphate for this application is not as widely documented in available literature. researchgate.netill.eu However, the availability of large, high-quality single crystals of DKDP, which are grown for applications in high-power laser systems, suggests its potential for use in neutron optics. advatech-uk.co.uknih.gov The physical and optical properties of DKDP, which are well-characterized, would be a prerequisite for its consideration as a neutron monochromator or filter. coptronics.com Filters, often used in conjunction with monochromators, serve to eliminate unwanted shorter wavelengths from the neutron beam. coptronics.com The suitability of DKDP for such an application would depend on its specific crystallographic properties and its ability to diffract shorter wavelengths out of the main beam. coptronics.com

Comparative Properties of KDP and DKDP

| Property | Potassium Dihydrogen Phosphate (KDP) | This compound (DKDP) |

| Crystal Structure | Tetragonal, space group D4h | Tetragonal, space group D4h |

| Lattice Parameters (Å) | a=7.4529, c=6.9751 | a=7.4697, c=6.9766 |

| Curie Point (°C) | ~396 | ~495 |

| **Density (gram/cm³) ** | 2.332 | 2.355 |

| Relative Dielectric Constant (@ 25°C and 1KHz) | εT11/ε0= 43.2, εT33/ε0=20.8 | εT11/ε0= 65.0, εT33/ε0= 50.0 |

| Transparency Range | 180-1500nm | 200-2100nm |

| Electro-Optics Coefficients (pm/V) | r63=10.3 | r63=25 |

| Refractive Index @ 1064nm | no=1.4938, ne=1.4599 | no=1.4948, ne=1.4554 |

This table is generated based on data from Core Optronics Co., Ltd. coptronics.com

Mechanistic Probing and Isotopic Effects Utilizing Dipotassium Deuterium Phosphate

Kinetic Isotope Effect (KIE) Studies in Model Reactions

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), is typically between 2 and 8 for C-H bond cleavage.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but is adjacent to the reacting center. These effects are smaller, usually in the range of 0.7 to 1.5, and provide insight into changes in hybridization or steric environment at the transition state. wikipedia.org

A compelling example is the study of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme crucial for linking carbohydrate and lipid metabolism. wikipedia.org Mechanistic studies on GPDH-catalyzed hydride transfer reactions utilize primary deuterium (B1214612) KIEs to probe the nature of the transition state. By comparing the reaction rates of NADH versus its deuterated isotopologue, NADD, researchers can dissect the catalytic mechanism. nih.govnih.gov In such in vitro enzymatic assays conducted in a deuterated environment, a deuterated phosphate (B84403) buffer containing dipotassium (B57713) deuterium phosphate is essential for maintaining constant pD and ionic strength, thereby isolating the kinetic effects of the isotopic substitution on the substrate. nih.govresearchgate.net

Studies on wild-type and mutant forms of GPDH have revealed significant primary deuterium KIEs, providing evidence for the role of specific amino acid residues in stabilizing the transition state and the degree of tunneling involved in the hydride transfer step. nih.gov

Table 1: Primary Deuterium Kinetic Isotope Effects (1° DKIEs) in Glycerol-3-Phosphate Dehydrogenase (GPDH) Catalyzed Reactions nih.gov

This table presents KIE data for the GPDH-catalyzed reduction of dihydroxyacetone phosphate (DHAP) by NADH and its deuterated form, NADD, for wild-type and various mutant enzymes. The data illustrates how isotopic substitution helps in understanding the contribution of specific residues to catalysis.

| GPDH Variant | Relative Driving Force (ΔΔG‡, kcal/mol) | 1° DKIE on kcat/Km | 1° DKIE on kcat |

|---|---|---|---|

| Wild-Type | 0 | 1.5 | 1.5 |

| N270A | 5.6 | 3.1 | - |

| R269A | 9.1 | 2.8 | - |

| R269A + 1.0 M Guanidine | 2.4 | 2.7 | - |

| R269A/N270A | 11.5 | 2.4 | - |